molecular formula C15H22N2O3S B3589489 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide

3-(azepan-1-ylsulfonyl)-N-ethylbenzamide

Cat. No.: B3589489
M. Wt: 310.4 g/mol
InChI Key: RMHMLJNDSPOCBB-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-N-ethylbenzamide is a synthetic small molecule belonging to the class of sulfonamide derivatives, which are of significant interest in medicinal chemistry for their potential as enzyme inhibitors . This compound features a benzamide core substituted with a 3-methoxy group and an N-ethyl carboxamide, linked via a sulfonyl group to a seven-membered azepane ring. While specific biological data for this compound is not available, structurally similar compounds featuring the 3-(azepan-1-ylsulfonyl)benzamide scaffold have been recently designed and identified as potent inhibitors of Carbonic Anhydrase IX (CAIX) . CAIX is a transmembrane enzyme overexpressed in various hypoxic tumors but is largely absent in normal tissues, making it a promising anticancer target . The mechanism of action for such inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, complemented by hydrophobic interactions from the azepane ring . Consequently, this compound is presented as a valuable chemical tool for researchers exploring the development of novel cancer therapeutics, particularly in the context of tumor hypoxia and metabolism. It is also suitable for investigating structure-activity relationships (SAR) within this class of inhibitors. As with all compounds in this category, it is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-16-15(18)13-8-7-9-14(12-13)21(19,20)17-10-5-3-4-6-11-17/h7-9,12H,2-6,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMLJNDSPOCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide typically involves multiple steps. One common route starts with the preparation of 3-(azepan-1-ylsulfonyl)aniline, which is then reacted with ethylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced azepane derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azepane ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide moiety can interact with various enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Azepane/Diazepane Sulfonyl Groups

Key structural analogs include compounds with variations in the heterocyclic ring, substituents on the benzamide core, or terminal functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Applications Reference
3-(azepan-1-ylsulfonyl)-N-ethylbenzamide C₁₆H₂₃N₃O₃S 337.44 Parent compound; no additional substituents Medicinal chemistry (enzyme/receptor targeting)
3-(1,4-diazepanyl)methyl-phenyl-sulphonamides C₁₈H₂₂ClN₃O₂S 379.90 (e.g., 10c) Diazepane (6-membered ring) instead of azepane; chloro substituent Biological activity studies (e.g., kinase inhibition)
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide C₂₉H₂₈N₄O₃S₂ 562.69 Thiazole ring substitution; phenoxyphenyl group Antimicrobial/anticancer research
3-(Chloromethyl)-N-ethylbenzamide C₁₀H₁₂ClNO 197.66 Chloromethyl group instead of sulfonyl-azepane Agrochemical intermediates, material science

Key Observations :

  • Ring Size Impact : Replacing azepane (7-membered) with diazepane (6-membered) in compound 10c reduces conformational flexibility but may enhance binding specificity .
  • Substituent Effects: Chloro (10c), methoxy (10e), or bromo (10i) groups on the benzamide core alter electronic properties and solubility.
  • Terminal Modifications : Thiazole or triazole substituents (e.g., ) introduce aromatic heterocycles, likely improving target affinity in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the benzamide core followed by azepane substitution. Key steps include:

  • Reagents : Use sodium hydroxide as a base and dimethylformamide (DMF) as a solvent to facilitate sulfonylation .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) to assess intermediate purity .
  • Optimization : Adjust temperature (60–80°C) and reaction time (12–24 hours) to maximize yield (>70%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify functional groups (e.g., sulfonyl peaks at ~3.1–3.3 ppm for azepane protons) .
  • Mass Spectrometry : Confirm molecular weight (424.5 g/mol via ESI-MS) and fragmentation patterns .
  • HPLC : Quantify purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the solubility challenges for this compound, and how can they be addressed in biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) requires formulation adjustments:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve pharmacokinetic profiles .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :

  • In vitro assays : Screen against sulfotransferases or carbonic anhydrases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) .
  • IC50_{50} determination : Perform dose-response curves with triplicate measurements to calculate inhibition constants .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonamide binding to zinc ions) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue-extracted) .
  • Cross-validation : Compare results with structurally related benzamides (e.g., N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide) to identify SAR trends .

Q. What computational approaches are recommended for target identification and mechanism-of-action studies?

  • Methodological Answer :

  • Pharmacophore modeling : Generate 3D pharmacophores using Schrödinger Suite to map essential sulfonamide and benzamide features .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability (RMSD <2.0 Å) .

Q. How can crystallographic data improve understanding of the compound’s structural flexibility?

  • Methodological Answer :

  • X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water mixture) and solve structures using SHELX .
  • Conformational analysis : Compare crystal packing (e.g., monoclinic P21/c symmetry) with DFT-optimized geometries to identify bioactive conformers .

Q. What methodologies are critical for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Analog synthesis : Modify the azepane ring (e.g., piperidine substitution) or benzamide substituents (e.g., nitro or methoxy groups) .
  • Biological testing : Corrogate activity data (e.g., IC50_{50}, logD) with electronic parameters (Hammett constants) to quantify substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(azepan-1-ylsulfonyl)-N-ethylbenzamide
Reactant of Route 2
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3-(azepan-1-ylsulfonyl)-N-ethylbenzamide

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